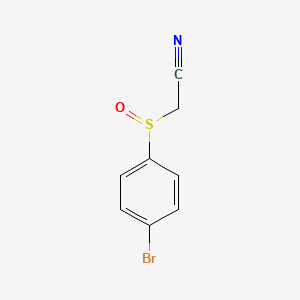
(4-Bromobenzene-1-sulfinyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromobenzene-1-sulfinyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO2S. It is a derivative of benzenesulfonyl acetonitrile, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzene-1-sulfinyl)acetonitrile typically involves the reaction of 4-bromobenzenesulfonyl chloride with acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Bromobenzenesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} ]
The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzene-1-sulfinyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonyl acetonitriles.
Reduction: Formation of (4-Bromobenzene-1-sulfanyl)acetonitrile.
Oxidation: Formation of (4-Bromobenzene-1-sulfonyl)acetonitrile.
Scientific Research Applications
(4-Bromobenzene-1-sulfinyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to modify proteins and peptides for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (4-Bromobenzene-1-sulfinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzenesulfonyl chloride
- 4-Bromobenzenesulfonamide
- 4-Bromobenzenesulfonic acid
Uniqueness
(4-Bromobenzene-1-sulfinyl)acetonitrile is unique due to the presence of both a sulfinyl group and a nitrile group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds. The sulfinyl group provides electrophilic character, while the nitrile group offers nucleophilic sites for further chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
63215-96-3 |
|---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C8H6BrNOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,6H2 |
InChI Key |
MLSPHWUEZSGOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















